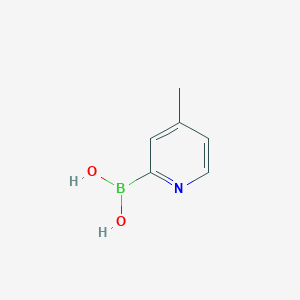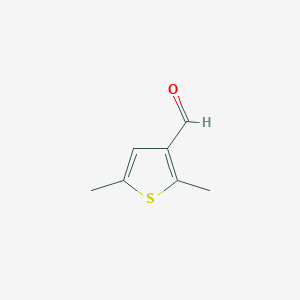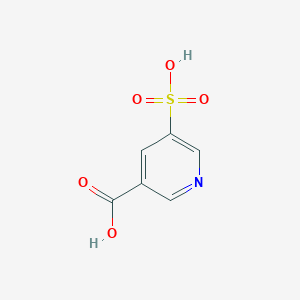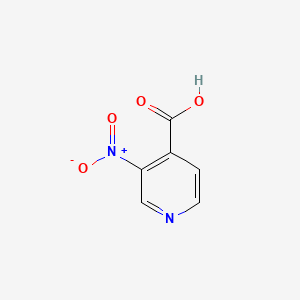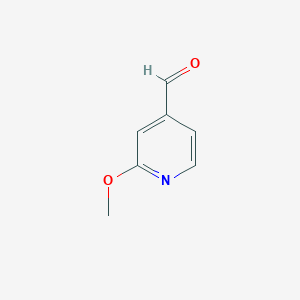
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-iodobenzyl)pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-iodobenzyl)pyrrolidine-2-carboxylic acid, commonly referred to as 2S,4R-Ibuprofen, is an important organic compound that has a wide range of applications in the field of science and research. It is a derivative of ibuprofen, a popular non-steroidal anti-inflammatory drug used to treat pain and inflammation. 2S,4R-Ibuprofen is used as a starting material or intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and other organic molecules. Its unique structure and properties make it an attractive target for research and development.
Wissenschaftliche Forschungsanwendungen
CNS Acting Drugs Synthesis
Research has identified heterocycles, including compounds with pyrrolidine structures, as significant for synthesizing compounds with potential CNS activity. These compounds can range in effects from depression and euphoria to convulsion, highlighting the versatility of pyrrolidine derivatives in drug development for CNS disorders (S. Saganuwan, 2017).
Antioxidant, Antimicrobial, and Cytotoxic Activity
Carboxylic acids, including derivatives similar to the subject compound, have been studied for their antioxidant, antimicrobial, and cytotoxic activities. The structure of these compounds, particularly the presence of carboxylic groups, plays a significant role in their bioactivity, influencing their potential use in developing new therapeutic agents (B. Godlewska-Żyłkiewicz et al., 2020).
Influence of Metals on Biologically Important Ligands
The interaction between metals and biologically important ligands, including carboxylic acids, has been extensively studied. Understanding how metals influence the electronic system of these compounds is crucial for developing metal-based drugs or exploring the therapeutic potential of metal-ligand complexes (W. Lewandowski et al., 2005).
Pyrrolidine in Drug Discovery
The pyrrolidine scaffold, central to the compound , is extensively used in medicinal chemistry. Its versatility arises from its ability to efficiently explore pharmacophore space due to sp3-hybridization and contribute to the stereochemistry of molecules. Pyrrolidine derivatives have been highlighted for their target selectivity and potential in treating human diseases, making them a critical focus in drug discovery (Giovanna Li Petri et al., 2021).
Natural and Synthetic Neo Acids and Neo Alkanes
The research on natural and synthetic neo acids and neo alkanes, including derivatives and analogs with tertiary butyl groups similar to the subject compound, has shown these compounds' diverse biological activities. These activities range from antioxidant to anticancer properties, underscoring the potential of such compounds in chemical preparations and pharmaceutical applications (V. Dembitsky, 2006).
Eigenschaften
IUPAC Name |
(2S,4R)-4-[(2-iodophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22INO4/c1-17(2,3)23-16(22)19-10-11(9-14(19)15(20)21)8-12-6-4-5-7-13(12)18/h4-7,11,14H,8-10H2,1-3H3,(H,20,21)/t11-,14+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWLCAGHSYMYMX-RISCZKNCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=C2I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=CC=C2I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22INO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376050 |
Source


|
| Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-iodobenzyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-iodobenzyl)pyrrolidine-2-carboxylic acid | |
CAS RN |
959573-29-6 |
Source


|
| Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-iodobenzyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

